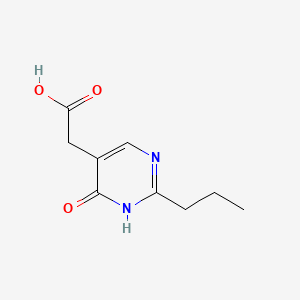
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring with a keto group at the 4th position and a propyl group at the 2nd position The acetic acid moiety is attached to the 5th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Mix the aldehyde, β-keto ester, and urea in a suitable solvent such as ethanol.
- Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as Montmorillonite-KSF, can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The keto group at the 4th position can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The propyl group at the 2nd position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of 2-(4-carboxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, leading to a decrease in the production of specific metabolites. The exact molecular pathways involved depend on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
- 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methylacrylic acid
Comparison: Compared to these similar compounds, 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
19385-97-8 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.206 |
Nom IUPAC |
2-(6-oxo-2-propyl-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-7-10-5-6(4-8(12)13)9(14)11-7/h5H,2-4H2,1H3,(H,12,13)(H,10,11,14) |
Clé InChI |
GPFUVKUQBYLEJD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=O)N1)CC(=O)O |
Synonymes |
5-Pyrimidineacetic acid, 4-hydroxy-2-propyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















